molecular formula C9H7NO2 B1600115 6-hydroxy-1H-indole-3-carbaldehyde CAS No. 192184-71-7

6-hydroxy-1H-indole-3-carbaldehyde

Cat. No. B1600115
M. Wt: 161.16 g/mol
InChI Key: FAFBOYSDWMRMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria . It is an essential and efficient chemical precursor for generating biologically active structures .


Synthesis Analysis

Indole derivatives are synthesized from various precursors and are prevalent moieties in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular structure of 6-hydroxy-1H-indole-3-carbaldehyde is similar to that of 1H-indole-3-carbaldehyde, with an additional hydroxy group .


Chemical Reactions Analysis

6-Hydroxy-1H-indole-3-carbaldehyde has reactivity typical of aromatic aldehydes . It can undergo C–C and C–N coupling reactions and reductions easily .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-hydroxy-1H-indole-3-carbaldehyde include a density of 1.4±0.1 g/cm³, boiling point of 426.3±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 47.2±0.3 cm³ and a polar surface area of 53 Ų .

Scientific Research Applications

Versatile Building Blocks in Organic Synthesis

6-Hydroxy-1H-indole-3-carbaldehyde and its derivatives are versatile electrophiles in organic synthesis. They have been demonstrated to react regioselectively with various nucleophiles, providing a range of substituted indole derivatives. This reactivity makes them valuable for synthesizing complex indole structures, including novel pyrimido[1,2-a]indoles and trisubstituted indoles (Yamada et al., 2009), (Yamada et al., 2012).

Role in Marine Natural Products

Indole derivatives, closely related to 6-hydroxy-1H-indole-3-carbaldehyde, have been identified in marine sponges. They represent a class of natural products with potential pharmacological properties. This highlights the importance of such compounds in natural product chemistry and their potential applications in drug discovery (Abdjul et al., 2015).

Synthetic Applications in Heterocyclic Chemistry

Synthesis of furano[2,3-g]indoles from activated indoles, including derivatives of 6-hydroxy-1H-indole-3-carbaldehyde, has been achieved. This processinvolves alkylation and cyclization steps, indicating the utility of these compounds in constructing complex heterocyclic structures. Such methodologies are significant for developing new therapeutic agents and materials with unique properties (Pchalek et al., 2021).

Catalysis and Chemical Transformations

The indole derivatives, including 6-hydroxy-1H-indole-3-carbaldehyde, are used in various chemical transformations. For example, they have been employed in gold-catalyzed cycloisomerizations, highlighting their role in facilitating complex chemical reactions and synthesizing novel organic compounds (Kothandaraman et al., 2011).

Biological Activity and Pharmaceutical Potential

Indole derivatives, including 6-hydroxy-1H-indole-3-carbaldehyde, have shown potential as bioactive compounds. They have been investigated for their antimicrobial, anti-inflammatory, and antitumor activities. This suggests their significance in medicinal chemistry and drug development, especially for designing new therapeutic agents (Madan, 2020).

Spectroscopic and Computational Studies

Spectroscopic and computational studies of 1H-Indole-3-Carbaldehyde, a compound closely related to 6-hydroxy-1H-indole-3-carbaldehyde, reveal insights into its molecular structure and electronic properties. Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications in various fields, including material science and pharmaceuticals (Fatima et al., 2022).

Future Directions

The future directions of research on 6-hydroxy-1H-indole-3-carbaldehyde could involve further exploration of its synthesis methods and its potential applications in the synthesis of biologically active structures . The use of multicomponent reactions (MCRs) offers access to complex molecules and could be a promising area of research .

properties

IUPAC Name

6-hydroxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-5-6-4-10-9-3-7(12)1-2-8(6)9/h1-5,10,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFBOYSDWMRMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435577
Record name 6-Hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-1H-indole-3-carbaldehyde

CAS RN

192184-71-7
Record name 6-Hydroxy-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192184-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Formyl-6-hydroxyindole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 3
6-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-hydroxy-1H-indole-3-carbaldehyde
Reactant of Route 6
6-hydroxy-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.